molecular formula C5H10F2O B2898890 4,4-Difluoro-3-methylbutan-1-ol CAS No. 2243516-65-4

4,4-Difluoro-3-methylbutan-1-ol

Cat. No.: B2898890
CAS No.: 2243516-65-4
M. Wt: 124.131
InChI Key: BSHGYLHPDGUFBM-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-methylbutan-1-ol is a fluorinated alcohol with the IUPAC name indicating a four-carbon chain (butan-1-ol) bearing a hydroxyl group at position 1, a methyl group at position 3, and two fluorine atoms at position 4. Its molecular formula is inconsistently reported in the provided evidence: while the name suggests a formula of C₅H₁₀F₂O, lists it as C₉H₁₁N₃O₂ under CAS No. 1523490-81-4 . This discrepancy may stem from a transcription error, as the latter formula corresponds to a larger, nitrogen-containing compound. For this article, we assume the intended structure aligns with the IUPAC name (C₅H₁₀F₂O), though further verification is recommended.

Properties

IUPAC Name

4,4-difluoro-3-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2O/c1-4(2-3-8)5(6)7/h4-5,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHGYLHPDGUFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3-methylbutan-1-ol typically involves the fluorination of 3-methylbutan-1-ol. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled temperatures to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-3-methylbutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Difluoro-3-methylbutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-methylbutan-1-ol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated alcohols and derivatives exhibit distinct properties due to fluorine’s electronegativity. Below is a comparative analysis of 4,4-difluoro-3-methylbutan-1-ol and structurally related compounds.

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Atoms Functional Group Key References
This compound C₅H₁₀F₂O* ~124 (calculated) 2 Primary alcohol
4,4,4-Trifluoro-3-methylbutan-1-ol C₅H₉F₃O 142.12 3 Primary alcohol
3,3,4,4,4-Pentafluorobutan-1-ol C₄H₅F₅O 164.07 5 Primary alcohol
N,N-Dibenzyl-3-fluoro-3-methylbutan-1-amine C₁₉H₂₁FN₂ 286.2 (M+1) 1 Tertiary amine
1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione C₁₀H₅F₅O₂ 270.14 5 Diketone, aromatic F

*Assumed based on IUPAC name; reports C₉H₁₁N₃O₂, likely erroneous.

Structural Differences and Reactivity

  • Fluorine Substitution: Increasing fluorine atoms (e.g., trifluoro vs. difluoro derivatives) enhances electron-withdrawing effects, increasing the acidity of adjacent functional groups. For example, 4,4,4-trifluoro-3-methylbutan-1-ol is expected to have a lower pKa than its difluoro counterpart due to stronger inductive effects .
  • Functional Group Variations :

    • Alcohols vs. Amines : N,N-Dibenzyl-3-fluoro-3-methylbutan-1-amine (C₁₉H₂₁FN₂) lacks a hydroxyl group but contains a tertiary amine, making it more lipophilic and suitable for pharmaceutical intermediates .
    • Diketones : The trifluoro-diketone (C₁₀H₅F₅O₂) combines aromatic fluorine and electron-deficient carbonyl groups, enabling applications in coordination chemistry or as a fluorophore precursor .

Physical Properties and Stability

  • Boiling Points: Not explicitly reported in evidence, but trends suggest higher fluorine content increases boiling points due to polarity (e.g., pentafluoro derivative > trifluoro > difluoro).
  • Storage : Fluorinated alcohols are typically stored at low temperatures to prevent decomposition, though specific guidelines are absent in the evidence .

Biological Activity

4,4-Difluoro-3-methylbutan-1-ol is a fluorinated alcohol that has garnered attention for its potential biological activities. This article delves into its biochemical interactions, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound features a branched alkyl chain with two fluorine atoms attached to the fourth carbon and a hydroxyl group (-OH) at the first carbon. Its molecular formula is C5H10F2OC_5H_{10}F_2O, and it has a molecular weight of approximately 138.14 g/mol. The presence of fluorine atoms significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, enhancing solubility and bioavailability.
  • Fluorine Substitution Effects : The fluorine atoms can modify the compound’s electronic properties, affecting its binding affinity to enzymes or receptors .

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity in various assays:

  • Microtubule Stabilization : In cell-based assays, it has been shown to stabilize microtubules, which are crucial for cell division and intracellular transport. This stabilization is measured by assessing acetylated α-tubulin levels in treated cells .
Concentration (μM)Acetylated α-Tubulin (relative to control)
11.5
102.0

This data suggests a dose-dependent increase in microtubule stability.

Case Studies

  • Neurodegenerative Disease Models : In studies using tau and amyloid-beta plaque transgenic mouse models, compounds similar to this compound demonstrated neuroprotective effects by stabilizing microtubules and reducing tau hyperphosphorylation .
  • Inflammatory Response : Preliminary findings suggest that this compound may modulate inflammatory pathways by influencing cytokine production. Further studies are required to elucidate these mechanisms fully.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameFluorination LevelBiological Activity
3-Methylbutan-1-olNoneLow activity; used as a solvent
This compoundTwo FluorinesModerate activity; microtubule stabilizer
4-Fluoro-3-methylbutan-1-olOne FluorineLimited studies; potential for lower activity

The addition of fluorine atoms appears to enhance metabolic stability and alter biological activity compared to non-fluorinated analogs.

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